molecular formula C17H15N3O2S2 B3009322 N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251691-74-3

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B3009322
CAS No.: 1251691-74-3
M. Wt: 357.45
InChI Key: ZEVITFVDIJOWHL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interaction

N-(2-(methylthio)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide, and its related compounds, have been studied for their crystal structures and molecular interactions. Research has shown that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing the folded conformation. This structural information is crucial for understanding the molecular basis of their activity and designing derivatives with improved properties (Subasri et al., 2016).

Antitumor Activity

Studies have synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including this compound derivatives. These compounds showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were as active as the chemotherapy drug doxorubicin, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A specific study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. One compound was identified as the most potent dual inhibitor of human TS and DHFR to date, demonstrating the potential of these derivatives for treating cancer (Gangjee et al., 2008).

Antimicrobial Activity

Further studies have synthesized derivatives for their antimicrobial properties. For example, the synthesis, characterization, and evaluation of antimicrobial activity of some novel heterocyclic compounds containing the sulphamido moiety, including this compound, have been reported. These studies indicate that these compounds possess significant antibacterial and antifungal activities, potentially offering new therapeutic options for infectious diseases (Nunna et al., 2014).

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVITFVDIJOWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.